2,2'-Dimethyl-3'-fluoropropiophenone
Description
2,2'-Dimethyl-3'-fluoropropiophenone (CAS: 560085-36-1) is a fluorinated aromatic ketone characterized by a propiophenone backbone with a fluorine atom at the 3'-position of the benzene ring and two methyl groups at the 2- and 2'-positions (Figure 1). This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. Its molecular weight is approximately 180.22 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-7(2)11(13)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSGHMFVRPKTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-3’-fluoropropiophenone typically involves the reaction of 3-fluorobenzoyl chloride with isobutylmagnesium chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of 2,2’-Dimethyl-3’-fluoropropiophenone may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-3’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dimethyl-3’-fluoropropiophenone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-3’-fluoropropiophenone involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Fluoropropiophenones
3'-Fluoropropiophenone (CAS: 455-67-4)
- Structure : Fluorine at the 3'-position; lacks methyl groups.
- Properties : Molecular weight 152.17 g/mol, density 1.096 g/cm³, refractive index 1.5059 .
- Synthesis : Prepared via Grignard reactions or oxidation of α-fluoro alcohols ().
- Applications : Intermediate in drug synthesis (e.g., antidepressants, antipsychotics) due to its electron-withdrawing fluorine .
4'-Fluoropropiophenone (CAS: 456-03-1)
Halogenated Derivatives
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone (CAS: Not specified)
- Structure : Chlorine at 4', fluorine at 3', and methyl groups at 2,2'.
- Properties : Molecular weight 214.65 g/mol (calculated from ).
- Safety : Classified under GHS as hazardous (H226, H302, H315) due to chlorine’s toxicity .
- Reactivity : Chlorine’s electron-withdrawing effect enhances electrophilic substitution but increases environmental persistence compared to fluorine-only analogs .
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone (CAS: 898792-89-7)
Amino-Substituted Analogs
3-(Diethylamino)-4'-fluoropropiophenone Hydrochloride (CAS: 76475-75-7)
Methylated Derivatives
2',4'-Dimethyl-3-phenylpropiophenone (CAS: Not specified)
- Structure : Methyl groups at 2' and 4', phenyl group at 3.
- Key Difference: Lacks fluorine but shares steric bulk with 2,2'-dimethyl-3'-fluoropropiophenone. This reduces electrophilicity at the ketone, slowing reduction reactions .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Melting Point/Boiling Point | Key Applications |
|---|---|---|---|---|---|
| This compound | 560085-36-1 | ~180.22 | 3'-F, 2,2'-CH₃ | Not reported | Pharmaceutical intermediates |
| 3'-Fluoropropiophenone | 455-67-4 | 152.17 | 3'-F | Not reported | Drug synthesis |
| 4'-Fluoropropiophenone | 456-03-1 | 152.17 | 4'-F | 77°C | Organic synthesis |
| 4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone | - | 214.65 | 3'-F, 4'-Cl, 2,2'-CH₃ | Not reported | Specialty chemicals |
| 3-(Diethylamino)-4'-fluoropropiophenone HCl | 76475-75-7 | 285.76 | 4'-F, 3'-N(CH₂CH₃)₂ | Not reported | Bioactive amines |
Biological Activity
2,2'-Dimethyl-3'-fluoropropiophenone (CHFO) is an organic compound notable for its unique chemical structure, which includes a fluorine atom at the 3' position of the propiophenone backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.
The presence of the fluorine atom and dimethyl groups in this compound significantly influences its reactivity and biological interactions. The fluorine substituent can enhance lipophilicity, potentially increasing membrane permeability and facilitating interactions with biological targets. The compound's mechanism of action is believed to involve modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability and signal transduction.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in medicinal applications.
- Enzyme Modulation : The compound has been investigated for its ability to interact with various enzymes, potentially leading to inhibition or activation of specific biochemical pathways.
- Neuropharmacological Effects : Its action on voltage-gated sodium channels suggests possible applications in treating neurological disorders, although further studies are required to establish efficacy and safety.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one | Fluorine at para position | Potentially similar biological activities |
| 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one | Chlorine instead of fluorine | Different reactivity profiles |
| 1-(3-Methylphenyl)-2,2-dimethylpropan-1-one | Methyl group instead of fluorine | Varies in chemical behavior |
This comparative analysis highlights how the positioning and type of substituents can significantly alter the biological activity and chemical reactivity of similar compounds.
Case Study 1: Antimicrobial Activity Assessment
In a study investigating the antimicrobial properties of various propiophenone derivatives, this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, warranting further exploration into its mechanism and potential therapeutic applications.
Case Study 2: Neuropharmacological Evaluation
A pharmacological study evaluated the effects of this compound on neuronal excitability in vitro. The findings suggested that the compound could modulate action potentials in neurons via sodium channel interaction, indicating potential use in neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
